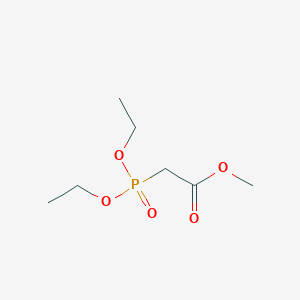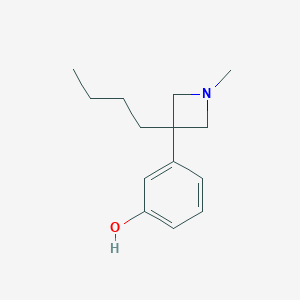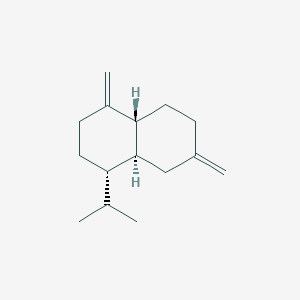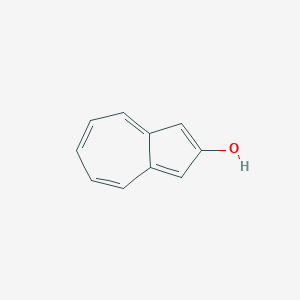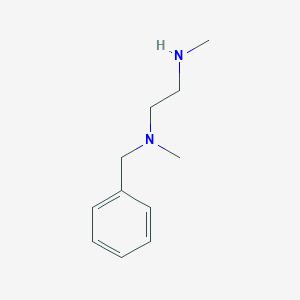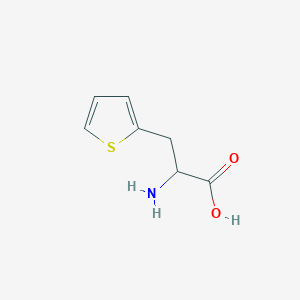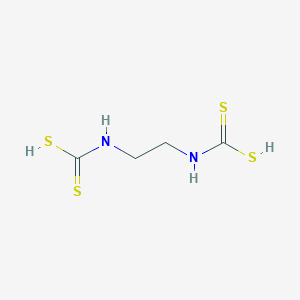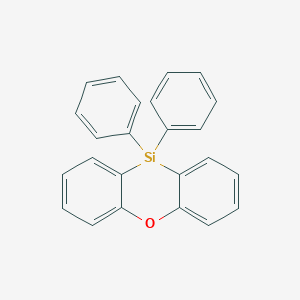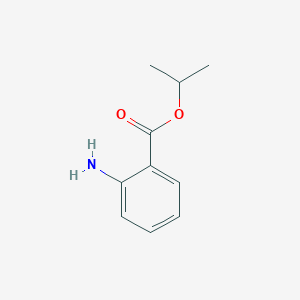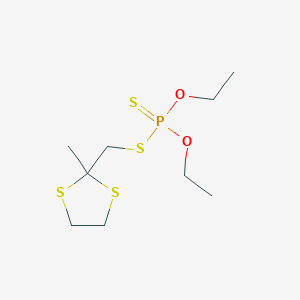
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester, also known as Disulfoton, is an organophosphorus compound that is widely used as a pesticide. It was first synthesized in the 1940s and has been used for insect control in agriculture and horticulture ever since. Disulfoton is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the breakdown of acetylcholine.
作用机制
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and eventually paralysis. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also inhibits butyrylcholinesterase, another enzyme that breaks down acetylcholine, but to a lesser extent than acetylcholinesterase.
生化和生理效应
The biochemical and physiological effects of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester are primarily due to its cholinesterase inhibiting properties. It can cause a range of symptoms such as headache, dizziness, nausea, vomiting, diarrhea, abdominal cramps, sweating, salivation, lacrimation, blurred vision, muscle twitching, weakness, tremors, convulsions, respiratory depression, and even death in severe cases. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester exposure can also lead to long-term effects such as delayed neuropathy, which can cause permanent damage to the nervous system.
实验室实验的优点和局限性
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has several advantages as a tool for scientific research. It is a potent and selective cholinesterase inhibitor, which allows researchers to study the effects of cholinergic dysfunction on the nervous system. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments.
However, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has several limitations. It is highly toxic and requires special handling and disposal procedures to prevent exposure. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is not a perfect model for all cholinesterase inhibitors, as it has some unique properties that may not be shared by other compounds.
未来方向
There are several future directions for research on Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. One area of interest is the development of new cholinesterase inhibitors that are more selective and less toxic than Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. Another area of research is the study of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester's effects on non-target organisms and the environment. There is also interest in using Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a tool for studying the mechanisms of neurological disorders such as Alzheimer's disease. Overall, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester remains an important tool for scientific research, but its use should be carefully considered due to its toxicity and potential environmental impact.
合成方法
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is synthesized by reacting O,O-diethyl phosphorodithioate with 2-methyl-1,3-dithiolane in the presence of a base catalyst. The reaction produces Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a colorless to brownish-yellow liquid with a strong odor. The purity of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester can be improved by further purification techniques such as distillation or recrystallization.
科学研究应用
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has been widely used in scientific research as a tool to study the effects of cholinesterase inhibition on the nervous system. It has been used in studies on the role of acetylcholine in memory and learning, as well as in studies on the effects of cholinesterase inhibitors on neurological disorders such as Alzheimer's disease. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has also been used as a model compound to study the metabolism and toxicity of organophosphorus pesticides in the environment.
属性
CAS 编号 |
1018-28-6 |
|---|---|
产品名称 |
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester |
分子式 |
C9H19O2PS4 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
diethoxy-[(2-methyl-1,3-dithiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS4/c1-4-10-12(13,11-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
InChI 键 |
PBYOJMHVUCJVNU-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
规范 SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
其他 CAS 编号 |
1018-28-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
